(3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxy-N-(2-methylphenyl)pyrrolidine-1-carboxamide
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Overview
Description
(3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxy-N-(2-methylphenyl)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyrazole moiety, and a hydroxy group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxy-N-(2-methylphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyrazole moiety and the hydroxy group. Common reagents used in these reactions include ethylamine, pyrazole, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxy-N-(2-methylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazole moiety can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone or aldehyde, while reduction of the pyrazole moiety can yield a dihydropyrazole derivative.
Scientific Research Applications
(3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxy-N-(2-methylphenyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxy-N-(2-methylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxy-N-(2-chlorophenyl)pyrrolidine-1-carboxamide
- (3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxy-N-(2-fluorophenyl)pyrrolidine-1-carboxamide
Uniqueness
The uniqueness of (3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxy-N-(2-methylphenyl)pyrrolidine-1-carboxamide lies in its specific substitution pattern and the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxy-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-3-22(11-12-24-10-6-9-20-24)17-13-23(14-18(17)25)19(26)21-16-8-5-4-7-15(16)2/h4-10,17-18,25H,3,11-14H2,1-2H3,(H,21,26)/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROSOYSAKULYOI-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CC=N1)C2CN(CC2O)C(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCN1C=CC=N1)[C@H]2CN(C[C@@H]2O)C(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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